molecular formula C41H70O12 B1241296 ginsenoside Mc

ginsenoside Mc

Cat. No.: B1241296
M. Wt: 755 g/mol
InChI Key: CJFGBCWGOQRURQ-JFJIKBJRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ginsenoside Mc is a ginsenoside found in Panax notoginseng that is dammarane which is substituted by hydroxy groups at the 3beta, 12beta and 20 pro-S positions and in which the hydroxy group at position 20 has been converted to the corresponding alpha-L-arabinofuranosyl-beta-D-glucopyranoside. It has a role as a plant metabolite, a human xenobiotic metabolite and an antineoplastic agent. It is a beta-D-glucoside, a disaccharide derivative, a ginsenoside, a tetracyclic triterpenoid and a 3beta-hydroxy-4,4-dimethylsteroid. It derives from a (20S)-protopanaxadiol. It derives from a hydride of a dammarane.

Scientific Research Applications

Cardiovascular Health

Ginsenoside Mc, along with other ginsenosides, has shown promise in cardiovascular health. Ginsenosides like Rb1 have been found to have inhibitory effects on cardiac hypertrophy (Jiang et al., 2007). Additionally, they have been associated with the treatment of atherosclerosis, arrhythmia, myocardial ischemia, and ventricular remodeling (Sun et al., 2016), (Lee & Kim, 2014).

Osteoporosis Treatment

Research has indicated that this compound may play a role in treating osteoporosis. A study showed that derivatives of ginsenoside Rb1, through microbial transformation, can induce osteogenic differentiation, suggesting potential in bone health applications (Zhou et al., 2017).

Cancer Therapeutics

This compound has been explored for its anti-tumor properties. Studies have shown that ginsenoside bioactive compounds like compound K, compound Mx, and this compound exhibit antitumoral effects both in vitro and in vivo (Han et al., 2007).

Alzheimer's Disease Management

Ginsenosides, including Mc, may have positive effects on Alzheimer's disease. They have been found to attenuate memory impairment and restore the dysfunction of neurotransmitter systems in rat models of Alzheimer's (Zhang et al., 2016).

Oxidative Stress Reduction

Ginsenoside compound-Mc1 has been identified to reduce oxidative stress and apoptosis in cardiomyocytes. It functions through an AMP-activated protein kinase–dependent mechanism, suggesting its potential as a therapeutic agent for oxidative stress–related cardiac diseases (Hong et al., 2019).

Nanomedicine Applications

The encapsulation of ginsenosides, including Mc, in nano delivery systems is being researched to improve their solubility, stability, and therapeutic efficacy, especially in cancer treatment (Wang et al., 2021).

Non-Alcoholic Fatty Liver Disease (NAFLD)

Ginsenoside Mc1 has shown potential in treating NAFLD in obesity models. It was found to reduce ER stress-induced cell death and steatosis, suggesting its efficacy in preventing fatty liver disease (Roh et al., 2020).

Properties

Molecular Formula

C41H70O12

Molecular Weight

755 g/mol

IUPAC Name

(2R,3S,4S,5R,6S)-2-[[(2R,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-6-[(2S)-2-[(3S,5R,8R,9R,10R,12R,13R,14R,17S)-3,12-dihydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-en-2-yl]oxyoxane-3,4,5-triol

InChI

InChI=1S/C41H70O12/c1-21(2)10-9-14-41(8,53-36-34(49)32(47)31(46)25(52-36)20-50-35-33(48)30(45)24(19-42)51-35)22-11-16-40(7)29(22)23(43)18-27-38(5)15-13-28(44)37(3,4)26(38)12-17-39(27,40)6/h10,22-36,42-49H,9,11-20H2,1-8H3/t22-,23+,24-,25+,26-,27+,28-,29-,30-,31+,32-,33+,34+,35+,36-,38-,39+,40+,41-/m0/s1

InChI Key

CJFGBCWGOQRURQ-JFJIKBJRSA-N

Isomeric SMILES

CC(=CCC[C@@](C)([C@H]1CC[C@@]2([C@@H]1[C@@H](C[C@H]3[C@]2(CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)C)O)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO[C@H]6[C@@H]([C@H]([C@@H](O6)CO)O)O)O)O)O)C

SMILES

CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)O)C)C)O)C)OC5C(C(C(C(O5)COC6C(C(C(O6)CO)O)O)O)O)O)C

Canonical SMILES

CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)O)C)C)O)C)OC5C(C(C(C(O5)COC6C(C(C(O6)CO)O)O)O)O)O)C

physical_description

Solid

Synonyms

ginsenoside Mc

Origin of Product

United States

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